molecular formula C5H3BrOS B154028 5-Bromothiophene-2-carbaldehyde CAS No. 4701-17-1

5-Bromothiophene-2-carbaldehyde

Cat. No. B154028
CAS RN: 4701-17-1
M. Wt: 191.05 g/mol
InChI Key: GFBVUFQNHLUCPX-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbaldehyde is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various thiophene-based compounds. Its bromine substituent at the 5-position makes it a versatile reagent for further chemical transformations, particularly in palladium-catalyzed coupling reactions.

Synthesis Analysis

The synthesis of derivatives of 5-bromothiophene-2-carbaldehyde can be achieved through various methods. One approach involves the unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, leading to the formation of 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in an efficient and eco-friendly manner . Another method utilizes palladium-catalyzed direct heteroarylations using esters as blocking groups, which prevents the formation of dimers or oligomers and allows the synthesis of biheteroaryls in high yields . Additionally, the palladium-catalyzed thienylation of allylic alcohols with bromothiophenes has been shown to selectively produce 3-(2'-thienyl)aldehydes or ketones .

Molecular Structure Analysis

The molecular structure of 5-bromothiophene-2-carbaldehyde derivatives can be characterized using various spectroscopic and thermal tools, as well as X-ray single crystal diffraction. Hirshfeld surface analysis and density functional theory (DFT) calculations can provide insights into the intermolecular interactions and electronic properties of these compounds . For instance, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was confirmed using these methods, revealing good thermal stability up to 215°C .

Chemical Reactions Analysis

5-Bromothiophene-2-carbaldehyde participates in various chemical reactions. Photochemical synthesis can lead to phenyl-2-thienyl derivatives, with iodine-containing compounds showing higher reactivity and stability under reaction conditions compared to bromine-containing ones . Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid with different arylboronic acids have been employed to synthesize a series of novel thiophene-based derivatives, which exhibited good spasmolytic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromothiophene-2-carbaldehyde derivatives can be studied through their reactivity descriptors and molecular orbital analyses. DFT calculations can predict the reactivity and stability of these compounds, as well as their potential as nonlinear optical (NLO) materials . The addition-elimination reaction of tetrabromothiophene has been used to synthesize 2,5-dicarbonyl derivatives of 3,4-ethylenedithiothiophene (EDTT), which are precursors for conjugated copolymers and organic semiconductors .

Scientific Research Applications

Organic Synthesis and Photophysical Properties

5-Bromothiophene-2-carbaldehyde has been extensively used in organic synthesis, particularly in the formation of novel compounds with potential applications in various fields. For instance, it was utilized in the synthesis of 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde, achieved through Suzuki coupling reactions, showcasing its versatility in creating bithiophene derivatives Chen Pei (2012). Additionally, it served as a precursor in generating fluorescent aryl-substituted thiophene derivatives, highlighting its role in synthesizing functional materials for organic light-emitting diodes Zhaozhe Xu, Mingxin Yu (2011).

Ligand and Complex Formation

5-Bromothiophene-2-carbaldehyde was also instrumental in developing a new N3S2 pentadentate Schiff base ligand. This ligand and its [CuN3S2]2+ complexes exhibited unique physicochemical properties and hinted at potential applications in metal chemotherapy, especially after preliminary DNA-binding studies I. Warad et al. (2020). Another research synthesized a tetradentate N2S2 Schiff base ligand from 5-bromothiophene-2-carbaldehyde, exploring its structural, physicochemical, and thermal properties, along with redox behavior, further underscoring the compound's role in coordination chemistry I. Warad et al. (2017).

Synthesis of Bioactive Compounds and Structural Analysis

Furthermore, 5-Bromothiophene-2-carbaldehyde has been pivotal in synthesizing bioactive compounds and conducting structural and computational studies. For example, it was involved in creating thiophene-based derivatives showing significant spasmolytic activity. These compounds' structural and electronic properties were meticulously analyzed through density functional theory (DFT) calculations, contributing to our understanding of their reactivity and stability N. Rasool et al. (2020). Additionally, its derivative was used in synthesizing 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which were evaluated for their antifungal and antibacterial properties, showcasing the compound's potential in pharmaceutical applications Mayank G. Sharma et al. (2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

5-Bromothiophene-2-carbaldehyde can be used as a precursor for the synthesis of 2,5-difunctionalized thiophene compounds, which suggests potential applications in organic synthesis and material chemistry .

properties

IUPAC Name

5-bromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVUFQNHLUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197004
Record name 5-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-2-carbaldehyde

CAS RN

4701-17-1
Record name 5-Bromo-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4701-17-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothiophene-2-carbaldehyde
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Record name 5-Bromothiophene-2-carbaldehyde
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Record name 5-bromothiophene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
I Warad, Y Al-Demeri, M Al-Nuri, S Shahwan… - Journal of Molecular …, 2017 - Elsevier
… A new tetradentate N 2 S 2 Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its [CuBr(N 2 S 2 )]Br complex were synthesized in good yield. FT-IR was …
Number of citations: 26 www.sciencedirect.com
C Nithya, M Sithambaresan… - … Section E: Crystallographic …, 2016 - scripts.iucr.org
… Br 2 OS 2 , (I), and C 20 H 15 BrOS, (II), were synthesized by employing Claisen–Schmidt condensation of pentan-3-one and dibenzylacetone with 5-bromothiophene-2-carbaldehyde …
Number of citations: 6 scripts.iucr.org
Y Hussam, A Abu-Obaid, A Sawafta… - Moroccan Journal of …, 2016 - revues.imist.ma
… Ethanoic reflux condensation of equivalent amount of nicotinohydrazideand with 5bromothiophene-2-carbaldehyde produced the desired compound in good yield. The condensation …
Number of citations: 0 revues.imist.ma
P Christuraj, PR Rajakumar, C Geetha… - World Scientific …, 2017 - bibliotekanauki.pl
… A series of substituted of (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-one compounds by cross-aldol condensation reaction of 5-bromothiophene-2-carbaldehyde with various …
Number of citations: 2 bibliotekanauki.pl
H Yahya, AI Asadi, MA Al-Nuri… - Arabian Journal of …, 2015 - jmaterenvironsci.com
… A solution of 2,4-dinitrophenyl)hydrazine1 mmoL in EtOH (30 mL) was mixed with 5bromothiophene-2-carbaldehyde 1.1 mmoL and allowed to reflux under stirring for 4h. The resulting …
Number of citations: 10 www.jmaterenvironsci.com
R Antonioletti, M D'Auria, F D'Onofrio… - Journal of the …, 1986 - pubs.rsc.org
… Similarly, 5bromothiophene-2-carbaldehyde (19) was prepared from 2,sdibromothiophene (18). The latter compound was obtained via a reaction between thiophene and bromine in the …
Number of citations: 39 pubs.rsc.org
Y Liu, L Sun, J Liu, YX Peng, X Ge, L Shi… - Dalton Transactions, 2015 - pubs.rsc.org
… A mixture of 5-bromothiophene-2-carbaldehyde (0.230 g, 1.2 mmol) and AcONH 4 (1.540 g, 1 mmol) in AcOH (20 mL) was stirred and heated at 85 C for 4 h. The mixture was then …
Number of citations: 52 pubs.rsc.org
IN Odeh - 2016 - repository.najah.edu
… 0.005mol (1g) of 5-bromothiophene-2-carbaldehyde was mixed directly without solvent with 0.005mol (0.53g) of 2,2-dimethyl-1,3-propanediamine in normal test tube. The progress of …
Number of citations: 1 repository.najah.edu
HS Suboh - 2016 - repository.najah.edu
… , synthesized from ethylenediamine and 5-bromothiophene-2-carbaldehyde, has anti cancer … ligand from ethylenediamine and 5-bromothiophene-2-carbaldehyde and its Cu complexes …
Number of citations: 4 repository.najah.edu
H Yahya - 2016 - repository.najah.edu
… (Z)-1-((5-bromothiophen-2-yl)methylene)-2-(2,4dinitrophenyl)hydrazine was made available through condensing of (2,4dinitrophenyl)hydrazine with 5-bromothiophene-2-carbaldehyde …
Number of citations: 2 repository.najah.edu

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